Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate
Description
Properties
IUPAC Name |
ethyl 5-[(1-formylnaphthalen-2-yl)oxymethyl]-4,5-dihydro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-2-22-18(21)16-9-13(24-19-16)11-23-17-8-7-12-5-3-4-6-14(12)15(17)10-20/h3-8,10,13H,2,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZGFHLLZKAXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)COC2=C(C3=CC=CC=C3C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate typically involves the reaction of 1-formyl-2-naphthol with ethyl 4,5-dihydro-3-isoxazolecarboxylate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: Ethyl 5-{[(1-carboxy-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate.
Reduction: Ethyl 5-{[(1-hydroxymethyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate.
Substitution: 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid.
Scientific Research Applications
Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The isoxazole ring may also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:
Physicochemical and Crystallographic Comparison
Crystallographic Data
- Target Compound: No direct crystallographic data is available in the provided evidence. However, structurally similar compounds (e.g., Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate) crystallize in the triclinic system (space group P1) with unit cell parameters a = 9.9461 Å, b = 12.1510 Å, c = 16.8171 Å . Weak C–H⋯O interactions are common in such esters .
- Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate: Likely adopts a planar conformation due to the chlorobenzoyl group, enhancing dipole interactions .
Biological Activity
Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate, a compound with the CAS number 321432-25-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.
Basic Information:
- Molecular Formula: CHN O
- Molecular Weight: 327.33 g/mol
- Density: 1.3 ± 0.1 g/cm³
- Boiling Point: 502.2 ± 46.0 °C at 760 mmHg
- Melting Point: 113-115 °C
- LogP: 2.38
- Flash Point: 221.5 ± 23.4 °C
This compound belongs to the isoxazole family and features a naphthyl group, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Potential
Research has also explored the anticancer potential of isoxazole derivatives. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties as well. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity may be beneficial in conditions characterized by chronic inflammation.
Case Study: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry investigated various isoxazole derivatives for their antimicrobial efficacy. This compound was included in the screening and demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .
Case Study: Anticancer Activity
In a study featured in Cancer Letters, researchers evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 15 µM after 48 hours of exposure .
Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate, and what critical reaction conditions must be optimized?
The synthesis typically involves cycloaddition or condensation reactions. For example, analogous isoxazole derivatives are synthesized via refluxing intermediates like hydroxylamine hydrochloride with carbonyl compounds in acetic acid or THF, followed by purification via column chromatography . Key conditions include:
- Temperature control : Reactions often require reflux (e.g., 110°C for ketone iodination ).
- Catalyst selection : Acidic conditions (e.g., acetic acid) or bases like sodium acetate facilitate cyclization .
- Purification : Recrystallization from DMF/acetic acid mixtures or ethyl acetate/petroleum ether gradients ensures purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- NMR : Focus on the isoxazole ring protons (δ 4.5–6.5 ppm for dihydroisoxazole protons) and formyl group (δ ~9.8–10.2 ppm) .
- IR : Confirm the ester carbonyl (C=O, ~1720–1740 cm⁻¹) and formyl (C=O, ~1680–1700 cm⁻¹) stretches .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement, emphasizing the dihydroisoxazole ring geometry and naphthyl group orientation .
- HPLC/GC : Monitor purity post-synthesis; retention times should align with standards .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?
Stability studies on similar isoxazoles indicate:
- Temperature : Store at –20°C in inert atmospheres to prevent ester hydrolysis or formyl oxidation .
- Light sensitivity : Amber vials are recommended to avoid photodegradation of the naphthyl group .
- Degradation pathways : Hydrolysis of the ester group yields carboxylic acid derivatives, detectable via TLC or mass spectrometry .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the 1,3-dipolar cycloaddition used in synthesizing the dihydroisoxazole core?
The reaction favors endo transition states due to electron-withdrawing groups (e.g., ester) stabilizing the dipole. Computational studies (DFT) on analogous systems suggest that the formyl-naphthyl group directs cycloaddition via steric and electronic effects, with activation energies ~20–25 kcal/mol . Contradictions in regioselectivity may arise from solvent polarity (e.g., THF vs. acetic acid), requiring kinetic vs. thermodynamic control analysis .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR or anomalous XRD patterns)?
- Dynamic NMR : Use variable-temperature NMR to assess conformational exchange in the dihydroisoxazole ring .
- Twinned crystals : Apply SHELXD or SHELXE for structure solution when XRD data show twinning or pseudosymmetry .
- Isotopic labeling : Introduce deuterated analogs to clarify ambiguous proton environments .
Q. What methodologies are recommended for evaluating the compound’s bioactivity, particularly in enzyme inhibition or cellular models?
- In vitro assays : Use fluorescence polarization for binding affinity studies (e.g., with kinase or cytochrome P450 targets) .
- Cell-based models : Prioritize hepatic cell lines (e.g., HepG2) to assess metabolic stability, referencing GW572016 (lapatinib) transporter studies .
- Data interpretation : Address false positives via counter-screens (e.g., thermal shift assays) and validate hits with orthogonal methods like SPR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
